molecular formula C7H5BClFO4 B2809394 4-Borono-2-chloro-6-fluorobenzoic acid CAS No. 2377607-46-8

4-Borono-2-chloro-6-fluorobenzoic acid

Cat. No. B2809394
CAS RN: 2377607-46-8
M. Wt: 218.37
InChI Key: SBFXJCPPOGUMJH-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-chloro-6-fluorobenzoic acid” is a halogen substituted benzoic acid . It’s a solid powder at ambient temperature .


Synthesis Analysis

4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluorobenzoic acid is C7H3BrFO2 . The InChI key is ZQQSRVPOAHYHEL-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2-fluorobenzoic acid is 253.45 . It’s a solid powder at ambient temperature . The solubility in methanol is very faint turbidity .

Scientific Research Applications

Boron Compounds in Medicinal Chemistry

Boron compounds, notably benzoxaboroles, have emerged as a versatile platform in medicinal chemistry due to their physicochemical and drug-like properties. Benzoxaboroles have led to new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Their mechanism of action often involves inhibiting essential enzymes in the life cycle of various pathogens or targeting human enzymes like phosphodiesterase 4 for their anti-inflammatory effects. The electron-deficient nature of the boron atom plays a crucial role in these interactions, making these compounds significant for pharmaceutical development (Nocentini, Supuran, & Winum, 2018).

Boronic Acid Derivatives in Drug Design

The incorporation of boronic acids into drug design has gained traction, with several boronic acid-based drugs approved by regulatory bodies and more in clinical trials. The unique properties of boronic acids, such as the potential to enhance drug potency and improve pharmacokinetic profiles, underscore their importance in medicinal chemistry. This growth is partly attributed to synthetic advancements that facilitate the integration of boronic acids into organic compounds, highlighting the role of boronic acids in developing novel therapeutic agents (Plescia & Moitessier, 2020).

Environmental Applications of Boron Compounds

In environmental science, boron compounds have been studied for their potential in water treatment, particularly for the removal of boron species from aquatic environments. Layered double hydroxides (LDHs) and their thermally activated forms have demonstrated efficacy in capturing boron species, offering an alternative to conventional methods which may be ineffective or expensive. The primary mechanisms include anion exchange and the memory effect, with anion exchange being a significant pathway for boron uptake. This research indicates the potential of boron compounds in addressing environmental contamination and improving water quality (Theiss, Ayoko, & Frost, 2013).

Safety and Hazards

The compound has a GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P271, and P280 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-borono-2-chloro-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXJCPPOGUMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)C(=O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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